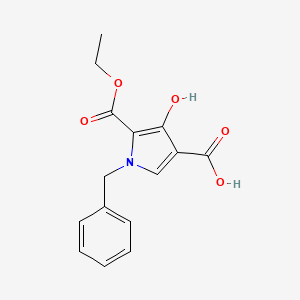
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid is a complex organic compound with a molecular formula of C15H17NO5. This compound is characterized by its pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of benzyl, ethoxycarbonyl, and hydroxy groups attached to the pyrrole ring makes this compound unique and versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl, ethoxycarbonyl, and hydroxy groups. The reaction conditions often involve the use of solvents like ethanol and reagents such as potassium hydroxide and hydrochloric acid. For instance, a solution of trans-1-benzyl-2,5-pyrrolidine dicarboxylic acid diethyl ester in ethanol is treated with potassium hydroxide, followed by acidification and extraction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-benzyl-5-(ethoxycarbonyl)-4-oxo-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-benzyl-5-oxopyrrolidine-2-carboximidamide: Known for its neuroprotective properties.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Used in pharmaceutical and biological applications.
4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids: Utilized in organic synthesis and materials science.
Uniqueness
1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings.
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
1-benzyl-5-ethoxycarbonyl-4-hydroxypyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO5/c1-2-21-15(20)12-13(17)11(14(18)19)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3,(H,18,19) |
InChIキー |
RMKOOMRWFFXQIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
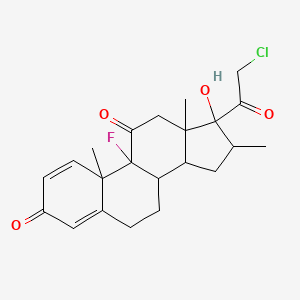
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
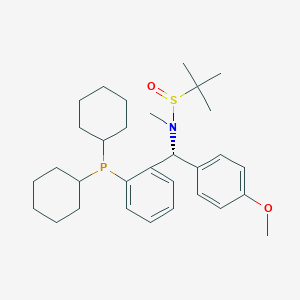
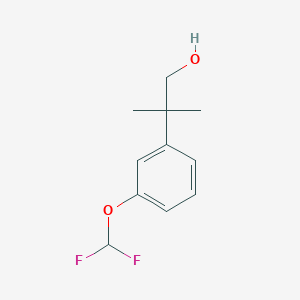
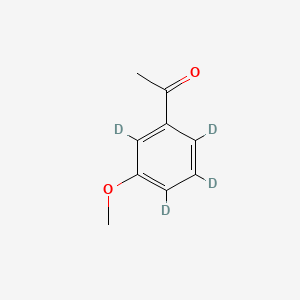
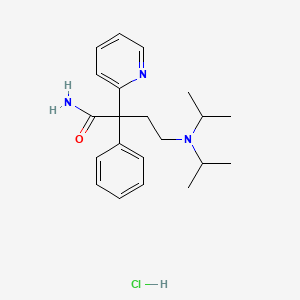
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)

![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
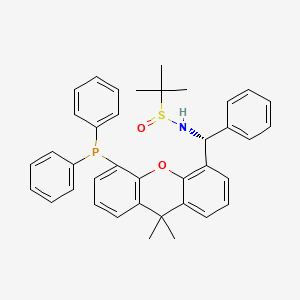
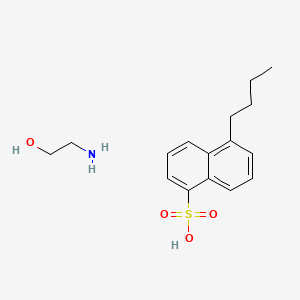
![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
